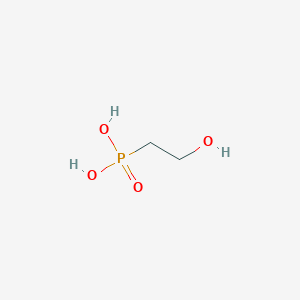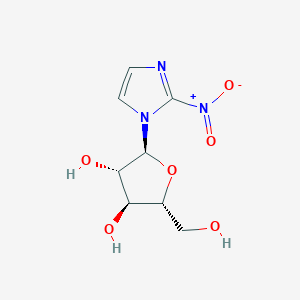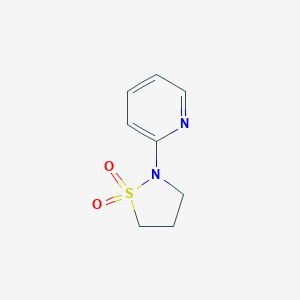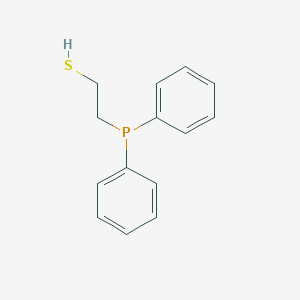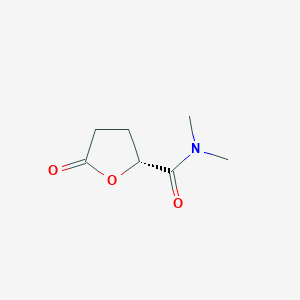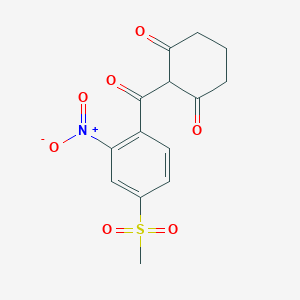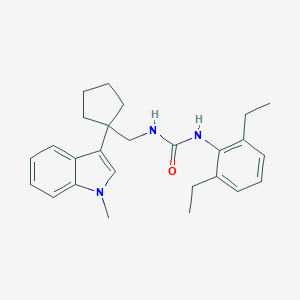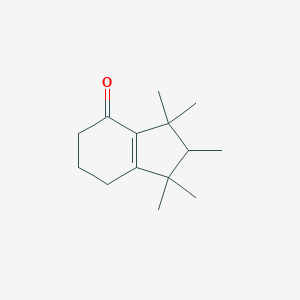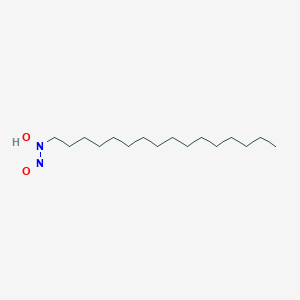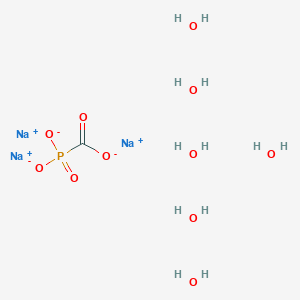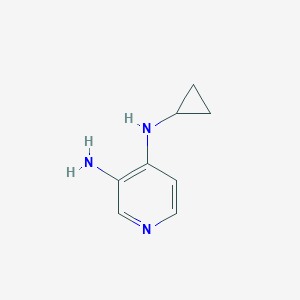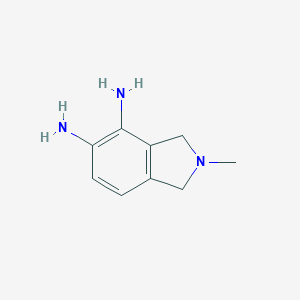
2-Methylisoindoline-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylisoindoline-4,5-diamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of diamine, which means that it contains two amino groups. It is also known as 2-Methyl-4,5-diaminoisoindoline or 2,3-Diamino-5-methylisoindoline. The purpose of
Wirkmechanismus
The mechanism of action of 2-Methylisoindoline-4,5-diamine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This, in turn, leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer activity, 2-Methylisoindoline-4,5-diamine has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylisoindoline-4,5-diamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, there are also some limitations to using this compound in lab experiments. For example, it is highly toxic and must be handled with care. It also has limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methylisoindoline-4,5-diamine. One area of interest is in the development of new drugs for the treatment of cancer. Researchers may also investigate the compound's potential applications in other areas, such as neurodegenerative diseases, inflammation, and oxidative stress. Additionally, future studies may focus on improving the synthesis method for this compound to increase yield and purity. Overall, 2-Methylisoindoline-4,5-diamine is a promising compound that has the potential to make significant contributions to scientific research in the future.
Synthesemethoden
The synthesis of 2-Methylisoindoline-4,5-diamine involves the reaction of 2-methylisoindoline with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent such as ethanol or methanol. This method has been reported to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-Methylisoindoline-4,5-diamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
156694-49-4 |
|---|---|
Produktname |
2-Methylisoindoline-4,5-diamine |
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-methyl-1,3-dihydroisoindole-4,5-diamine |
InChI |
InChI=1S/C9H13N3/c1-12-4-6-2-3-8(10)9(11)7(6)5-12/h2-3H,4-5,10-11H2,1H3 |
InChI-Schlüssel |
UGGNLJBEFFEQOP-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(C1)C(=C(C=C2)N)N |
Kanonische SMILES |
CN1CC2=C(C1)C(=C(C=C2)N)N |
Synonyme |
1H-Isoindole-4,5-diamine, 2,3-dihydro-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



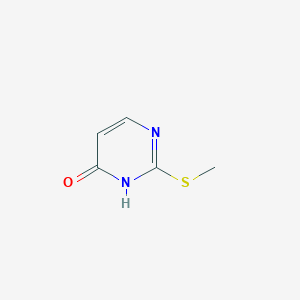
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)

